molecular formula C20H25NO3 B5561323 N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5561323
M. Wt: 327.4 g/mol
InChI Key: WKRLZRCYUQAETC-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing various derivatives for pharmacological studies. Its structural complexity offers various sites for chemical modification, impacting its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives can involve multiple steps, including the Bischler-Napieralski reaction, which is instrumental in cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to yield products with specific configurations, as demonstrated in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, has been employed to determine the precise geometric and electronic properties of similar benzamide derivatives. These analyses reveal the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the compound's reactivity and interactions (Demir et al., 2015).

Chemical Reactions and Properties

The chemical behavior of N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives can be influenced by various factors, including the presence of electron-donating groups. Studies have shown that specific base-catalyzed deprotonation followed by benzamidate loss and aldehyde formation can occur under basic conditions, indicating a competitive pathway for amidic hydrolysis (Murphy et al., 2009).

Scientific Research Applications

Synthetic Chemistry Applications

The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides has been explored to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the compound's utility in organic synthesis and the formation of complex heterocyclic structures. The structure of these compounds was confirmed by X-ray crystallographic analysis, highlighting its significance in studying molecular configurations (Browne, Skelton, & White, 1981).

Material Science

In material science, certain hydroxymethyl benzamide derivatives have been used as ligands in the formation of anionic metalloligands after deprotonation. These ligands, when reacted with lanthanide salts, yield tetranuclear complexes, which have potential applications in designing single-molecule magnets and single-chain magnets. This research underscores the role of such compounds in developing new materials with magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).

Pharmacological Research

Pharmacologically, N-hydroxymethyl benzamide derivatives have been studied for their rapid hydrolysis under basic conditions, which could have implications for drug design, especially in developing prodrug strategies that require specific hydrolysis conditions for activation (Murphy, Tenn, Labuda, & Nagorski, 2009).

Furthermore, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been investigated, providing insights into the stability and metabolic pathways of these derivatives, which is crucial for understanding their behavior in biological systems (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity, which are not provided in the available information .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Its synthesis could be optimized, and its reactivity could be studied in more detail .

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[[4-(hydroxymethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,24)11-10-15-4-3-5-18(12-15)19(23)21-13-16-6-8-17(14-22)9-7-16/h3-9,12,22,24H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLZRCYUQAETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide

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